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Compound of Interest

Compound Name: 4-Bromo-2-methylbut-1-ene

Cat. No.: B058032 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Bromo-2-methylbut-1-ene (CAS No. 20038-12-4), a versatile building block in organic

synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining

such spectra.

Data Presentation
The spectroscopic data for 4-Bromo-2-methylbut-1-ene is summarized in the tables below for

easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

4.8 Singlet 1H H-1 (vinyl)

4.7 Singlet 1H H-1 (vinyl)

3.44 Triplet 2H H-4 (-CH₂Br)

2.52 Triplet 2H H-3 (-CH₂-)

1.7 Singlet 3H H-5 (-CH₃)

Note: Data is based on predicted values. Actual experimental values may vary slightly.[1]

¹³C NMR (Carbon-13) NMR Data (Predicted)

Chemical Shift (δ, ppm) Carbon Assignment Rationale

~140-145 C-2 (quaternary alkene)
Deshielded due to substitution

on the double bond.

~115-120 C-1 (=CH₂)
Typical range for a terminal

vinyl carbon.

~40-45 C-3 (-CH₂-)
Aliphatic carbon adjacent to a

double bond.

~30-35 C-4 (-CH₂Br)
Aliphatic carbon attached to an

electronegative bromine atom.

~20-25 C-5 (-CH₃)
Methyl group attached to the

double bond.

Note: As experimental data is not readily available, these values are predicted based on typical

chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy
The following table lists the expected characteristic absorption bands for 4-Bromo-2-
methylbut-1-ene.
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Wavenumber (cm⁻¹) Vibration Type Functional Group

~3080 C-H Stretch =C-H (vinyl)

~2950-2850 C-H Stretch -C-H (alkyl)

~1650 C=C Stretch Alkene

~1450 C-H Bend -CH₂- (scissoring)

~890 C-H Bend =CH₂ (out-of-plane)

~690-515 C-Br Stretch Alkyl bromide

Note: These are characteristic absorption ranges. The presence of a vapor phase IR spectrum

has been noted in databases.[2]

Mass Spectrometry (MS)
The following data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with

Electron Ionization (EI).

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment

69 99.99 [C₅H₉]⁺ (M-Br)⁺

41 88.90 [C₃H₅]⁺ (Allyl cation)

55 31.90 [C₄H₇]⁺

39 21.60 [C₃H₃]⁺

53 14.70 [C₄H₅]⁺

Source: MassBank of North America (MoNA), JEOL JMS-D-300 instrument.[2]

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed.
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NMR Spectroscopy Protocol (Liquid Sample)
Sample Preparation:

Accurately weigh 5-20 mg of the 4-Bromo-2-methylbut-1-ene sample for ¹H NMR (20-50

mg for ¹³C NMR) into a clean, dry vial.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,

CDCl₃). The solvent should completely dissolve the sample.

Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5

mm NMR tube to remove any particulate matter.

Ensure the liquid height in the NMR tube is between 4-5 cm.

Cap the NMR tube securely and wipe the exterior with a lint-free tissue.

Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and adjust to the correct depth

using a depth gauge.

Place the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical

peaks.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Set the appropriate acquisition parameters (e.g., number of scans, spectral width,

relaxation delay) and acquire the spectrum.

Process the raw data by applying Fourier transformation, phase correction, and baseline

correction. Reference the spectrum using the residual solvent peak or an internal standard
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(e.g., TMS at 0.00 ppm).

FT-IR Spectroscopy Protocol (Neat Liquid)
Sample Preparation:

Ensure the salt plates (e.g., NaCl or KBr) or the Attenuated Total Reflectance (ATR) crystal

is clean and dry.

If using salt plates, place a single drop of neat 4-Bromo-2-methylbut-1-ene onto the

surface of one plate.

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

Data Acquisition:

Place the salt plates or position the ATR sampler in the spectrometer's sample

compartment.

Acquire a background spectrum of the clean, empty salt plates or ATR crystal. This will be

automatically subtracted from the sample spectrum.

Acquire the sample spectrum. Typically, multiple scans are co-added to improve the

signal-to-noise ratio. The spectral range is commonly 4000 to 400 cm⁻¹.

GC-MS Protocol (Volatile Compound)
Sample Preparation:

Prepare a dilute solution of 4-Bromo-2-methylbut-1-ene in a volatile organic solvent

(e.g., dichloromethane or hexane).

Transfer the solution to an autosampler vial and seal it with a septum cap.

Instrumental Analysis:

Gas Chromatograph (GC) Conditions:
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Injector: Set to a temperature suitable for vaporizing the sample without decomposition

(e.g., 250 °C). Use a split or splitless injection mode.

Carrier Gas: Use high-purity helium at a constant flow rate.

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically

used for haloalkanes.

Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then

ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g.,

200 °C) to separate the components.

Mass Spectrometer (MS) Conditions:

Interface Temperature: The transfer line from the GC to the MS should be heated (e.g.,

280 °C) to prevent condensation.

Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analyzer: Scan a mass range appropriate for the expected fragments (e.g., m/z

35-300).

Detector: An electron multiplier is used for detection.

Data Analysis:

Identify the peak corresponding to 4-Bromo-2-methylbut-1-ene in the total ion

chromatogram.

Analyze the mass spectrum of this peak to identify the molecular ion (if present) and the

fragmentation pattern.

Compare the obtained spectrum with a library database (e.g., NIST, Wiley) for

confirmation.

Visualization
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The following diagram illustrates the logical workflow for the spectroscopic analysis of 4-
Bromo-2-methylbut-1-ene.

Workflow for Spectroscopic Analysis of 4-Bromo-2-methylbut-1-ene

Sample Preparation

Spectroscopic Techniques

Data Analysis & Interpretation

Conclusion

4-Bromo-2-methylbut-1-ene (Liquid)

NMR Spectroscopy FT-IR Spectroscopy GC-MS

¹H & ¹³C Spectra:
- Chemical Shifts
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- Integration

IR Spectrum:
- Absorption Bands (cm⁻¹)

- Functional Groups

Mass Spectrum:
- Molecular Ion Peak

- Fragmentation Pattern

Structural Elucidation

Click to download full resolution via product page

Caption: Spectroscopic analysis workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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